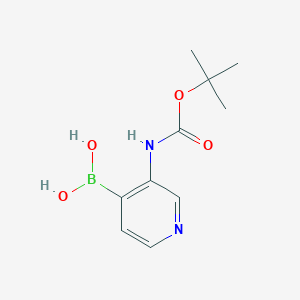

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid

説明

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid (CAS: 227473-82-7) is a boronic acid derivative featuring a pyridine ring substituted with a tert-butoxycarbonyl (BOC)-protected amino group at the 3-position and a boronic acid group at the 4-position. Its molecular formula is C₁₀H₁₅BN₂O₄, with a molecular weight of 238.05 g/mol . The BOC group enhances stability during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl linkages .

特性

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDJGFRQZHXGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572046 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227473-82-7 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

Borylation: The protected pyridine derivative is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

化学反応の分析

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and triethylamine are frequently used.

Oxidizing Agents: Hydrogen peroxide and sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from the oxidation of the boronic acid group.

Aminopyridines: Obtained after deprotection of the Boc group.

科学的研究の応用

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: Employed in the development of boron-containing drugs and as a precursor for bioactive molecules.

Material Science: Utilized in the preparation of boron-doped materials with unique electronic properties.

Biological Research: Investigated for its potential in enzyme inhibition and as a probe for studying biological systems.

作用機序

The mechanism of action of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

類似化合物との比較

Pyridine-Based Boronic Acids with BOC-Amino Substituents

Key Observations :

- Steric and Electronic Effects: The position of the BOC-amino group and additional methyl substituents influence steric hindrance and electronic density. For example, methyl groups in the 5- or 6-position (as in the first two compounds) may reduce reactivity in cross-coupling reactions due to increased steric bulk .

- Reactivity in Suzuki Coupling : The target compound’s 4-boronic acid group is optimally positioned for coupling with aryl halides, whereas analogs with substituents at the 5- or 6-positions may exhibit lower yields due to steric clashes .

Non-Pyridine Boronic Acids with BOC-Amino Groups

Key Observations :

- Electronic Properties : The pyridine ring in the target compound provides electron-withdrawing effects, enhancing the boronic acid’s reactivity compared to phenyl-based analogs .

- Solubility : Pyridine derivatives generally exhibit better solubility in polar aprotic solvents (e.g., THF, DMF) than purely aromatic analogs, facilitating their use in cross-coupling reactions .

Key Observations :

- Boronic acids with BOC protection generally exhibit reduced acute toxicity compared to unprotected amines but still require careful handling due to irritant properties .

生物活性

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid, also known as Boc-3-amino-pyridine-4-boronic acid, is a compound of significant interest in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a pyridine ring, with a tert-butoxycarbonyl (Boc) protected amino group. Its chemical structure can be represented as follows:

Target of Action

The primary application of this compound is as a reagent in the Suzuki-Miyaura cross-coupling reaction , which is pivotal in forming carbon-carbon bonds in organic synthesis. This reaction involves the transmetalation process where the boron atom interacts with palladium catalysts to facilitate the coupling of aryl or vinyl halides with nucleophiles.

Biochemical Pathways

The compound's boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it valuable in enzyme inhibition studies. This characteristic has implications for its use in probing various biochemical pathways.

Biological Activity

Research indicates that compounds containing boronic acids exhibit diverse biological activities, particularly as enzyme inhibitors. The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- SARS-CoV-2 Main Protease Inhibition : A study demonstrated that boronic acids similar to this compound inhibited Mpro activity by approximately 23% at a concentration of 20 μM. This selectivity indicates potential therapeutic applications against COVID-19 .

- Glucose Detection Assays : The ability of the boronic acid moiety to selectively bind diols has been utilized in assays designed to measure glucose levels in biological samples, showcasing its utility in clinical diagnostics .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable and can be readily synthesized. Its stability under physiological conditions enhances its potential for therapeutic applications.

Research Applications

The compound has several applications across different fields:

- Organic Synthesis : It is extensively used as a building block for synthesizing complex organic molecules.

- Medicinal Chemistry : Investigated for developing boron-containing drugs and bioactive molecules.

- Material Science : Employed in creating boron-doped materials with unique electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。